

Molecular structure and weight of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Cat. No.: B1387645

[Get Quote](#)

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. As a bifunctional molecule, it incorporates both a pyrimidine ring, a common scaffold in numerous bioactive compounds, and a piperidinone core, which is a versatile building block in drug design. The piperidin-4-one structure itself is a recognized pharmacophore present in compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.^[1]

The strategic placement of a bromine atom on the pyrimidine ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. This makes **1-(5-Bromopyrimidin-2-yl)-4-piperidinone** a crucial intermediate in the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structural motifs are prevalent in molecules designed to interact with specific biological targets, highlighting its importance for drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(5-Bromopyrimidin-2-yl)-4-piperidinone** consists of a piperidin-4-one ring system where the nitrogen atom is substituted with a 5-bromopyrimidin-2-yl group. The pyrimidine ring is an electron-deficient aromatic system, which influences the chemical reactivity of the molecule. The piperidinone ring contains a ketone functional group, which can be a site for various chemical transformations.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Source
CAS Number	914347-64-1	[2] [3] [4]
Molecular Formula	C ₉ H ₁₀ BrN ₃ O	[2] [3]
Molecular Weight	256.10 g/mol	[2] [3]
Exact Mass	255.00100 Da	[2]
Appearance	Solid (form may vary)	General Chemical Knowledge
Boiling Point	420.3°C at 760 mmHg	[2]
Density	1.592 g/cm ³	[2]
Flash Point	208°C	[2]
LogP	1.47340	[2]

Synthesis and Purification

The synthesis of **1-(5-Bromopyrimidin-2-yl)-4-piperidinone** is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the coupling of a halosubstituted pyrimidine with piperidin-4-one.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis starting from 5-bromo-2-chloropyrimidine and 4-hydroxypiperidine, which is then oxidized to the desired 4-piperidinone. A related synthesis is available for the 4-piperidinol analogue.[\[5\]](#)

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol[\[5\]](#)

- To a round-bottomed flask, add 4-hydroxypiperidine (1.93 g, 10 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and diisopropylethylamine (DIPEA) (5.22 mL, 30 mmol) in acetonitrile (50 mL).[\[5\]](#)
- Heat the reaction mixture to reflux for 15 hours under a nitrogen atmosphere.[\[5\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[\[5\]](#)
- Dissolve the crude product in dichloromethane (150 mL) and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).[\[5\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[5\]](#)
- Purify the crude material by silica gel column chromatography to yield 1-(5-bromopyrimidin-2-yl)-4-piperidinol as a white solid.[\[5\]](#)

Step 2: Oxidation to **1-(5-Bromopyrimidin-2-yl)-4-piperidinone**

- Dissolve the 1-(5-bromopyrimidin-2-yl)-4-piperidinol from the previous step in a suitable solvent such as dichloromethane.
- Add an oxidizing agent, for example, Dess-Martin periodinane or perform a Swern oxidation.
- Stir the reaction at room temperature and monitor its completion by TLC.
- Upon completion, quench the reaction and perform an aqueous workup.

- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to obtain **1-(5-Bromopyrimidin-2-yl)-4-piperidinone**.

Synthesis Workflow Diagram

```
// Reactants Reactant1 [label="5-Bromo-2-chloropyrimidine"]; Reactant2 [label="4-Hydroxypiperidine"]; Reagent1 [label="DIPEA, Acetonitrile", shape=ellipse, fillcolor="#FFFFFF"];  
  
// Intermediate Intermediate [label="1-(5-Bromopyrimidin-2-yl)-4-piperidinol", fillcolor="#E8F0FE", fontcolor="#1967D2"];  
  
// Oxidation Step Oxidation [label="Oxidation (e.g., Dess-Martin)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Final Product Product [label="1-(5-Bromopyrimidin-2-yl)-4-piperidinone", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];  
  
// Connections {Reactant1, Reactant2, Reagent1} -> Step1 [label="SNA_r_Reaction\\n(Reflux, 15h)"]; Step1 [shape=point, width=0]; Step1 -> Intermediate; Intermediate -> Oxidation [label="Oxidation of Alcohol"]; Oxidation -> Product [label="Formation of Ketone"]; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromopyrimidin-2-yl)-4-piperidinone | CAS#:914347-64-1 | Chemsoc [chemsoc.com]
- 3. 1-(5-Bromopyrimidin-2-yl)-4-piperidinone | CymitQuimica [cymitquimica.com]
- 4. 914347-64-1|1-(5-Bromopyrimidin-2-yl)-4-piperidinone|BLD Pharm [bldpharm.com]

- 5. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Molecular structure and weight of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387645#molecular-structure-and-weight-of-1-5-bromopyrimidin-2-yl-4-piperidinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com